2-Bromo-5-methoxy-N,N-dimethylbenzylamine
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Overview
Description
2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the second position and a methoxy group at the fifth position, along with a dimethylbenzylamine group . This compound is used primarily in scientific research and has applications in various fields such as pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and dimethylamine.
Reaction Conditions: The aldehyde is subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-5-methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst.
Alkylation: The amine group can be further alkylated with various alkylating agents, introducing additional functionalities to the molecule.
Reductive Amination: The amine group can be formed by reductive amination of the corresponding ketone or aldehyde precursor.
Scientific Research Applications
2-Bromo-5-methoxy-N,N-dimethylbenzylamine has diverse applications in scientific research, including:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to undergo multiple chemical reactions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of related compounds and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity to various biological targets. The dimethylamine group can act as a nucleophile or a base, depending on the reaction conditions, facilitating various biochemical interactions.
Comparison with Similar Compounds
2-Bromo-5-methoxy-N,N-dimethylbenzylamine can be compared with similar compounds such as:
2-Bromo-5-methoxyphenyl-N,N-dimethylmethylamine: Similar structure but different functional groups.
4-Bromo-3-(dimethylamino)methyl]anisole: Another compound with a similar benzene ring structure but different substituents.
These comparisons highlight the unique reactivity and applications of this compound in scientific research.
Properties
IUPAC Name |
1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPJJLCQWNEKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397344 |
Source
|
Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10126-37-1 |
Source
|
Record name | 2-Bromo-5-methoxy-N,N-dimethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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